molecular formula C4H11NS B13512506 Ethanethiol, 2-(ethylamino)- CAS No. 5977-97-9

Ethanethiol, 2-(ethylamino)-

Cat. No.: B13512506
CAS No.: 5977-97-9
M. Wt: 105.20 g/mol
InChI Key: KMTRYVQPHVFAFJ-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, but they are also highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethylene sulfide. The reaction typically occurs under mild conditions and yields the desired thiol compound.

Industrial Production Methods

In industrial settings, the production of thiols often involves the use of thiourea as a nucleophile. Thiourea reacts with alkyl halides to form alkyl isothiourea salts, which are then hydrolyzed to yield the thiol. This method is advantageous because it minimizes the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, iodine.

    Reducing Agents: Hydrochloric acid, zinc.

    Nucleophiles: Thiourea, sodium hydrosulfide.

Major Products

    Disulfides: Formed through oxidation of thiols.

    Thioethers: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(ethylamino)ethane-1-thiol involves its reactivity with various molecular targets. The thiol group (–SH) can form covalent bonds with metal ions, proteins, and other biomolecules. This reactivity is crucial for its role as a ligand in biochemical assays and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)ethane-1-thiol is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and in biochemical research .

Properties

CAS No.

5977-97-9

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

IUPAC Name

2-(ethylamino)ethanethiol

InChI

InChI=1S/C4H11NS/c1-2-5-3-4-6/h5-6H,2-4H2,1H3

InChI Key

KMTRYVQPHVFAFJ-UHFFFAOYSA-N

Canonical SMILES

CCNCCS

Origin of Product

United States

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